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Compound of Interest

Compound Name: Gambierol

Cat. No.: B1232475 Get Quote

Gambierol, a potent marine neurotoxin, presents a formidable challenge to synthetic chemists

due to its complex polycyclic ether structure and stereochemical intricacy. This document

provides detailed application notes and protocols for the total synthesis of Gambierol, drawing

from the seminal works of leading research groups. It is intended for researchers, scientists,

and drug development professionals engaged in complex natural product synthesis.

Comparative Analysis of Key Synthetic Strategies
The total synthesis of Gambierol has been accomplished by several research groups, each

employing unique strategies for the construction of the octacyclic core and the installation of

the sensitive triene side chain. Below is a summary of the key transformations and yields from

the notable syntheses by the research groups of Sasaki and Fuwa, Rainier, and Kadota and

Yamamoto.
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Research

Group
Key Strategy Key Reactions

Overall Yield

(%)

Longest Linear

Sequence

(Steps)

Sasaki & Fuwa

Convergent

synthesis via

coupling of ABC

and EFGH ring

fragments.

B-alkyl Suzuki-

Miyaura

coupling, SmI2-

induced

reductive

cyclization, Stille

coupling.

Not explicitly

stated in

abstract.

Not explicitly

stated in

abstract.

Rainier

Convergent C-

glycoside/enol

ether-olefin

metathesis

strategy.

Ring-closing

metathesis

(RCM), mixed

thioketal

formation and

reduction.

1.5[1] 44[1]

Kadota &

Yamamoto

Convergent

synthesis

involving

intramolecular

allylation and

RCM.

Intramolecular

allylation of an α-

acetoxy ether,

Ring-closing

metathesis

(RCM), modified

Stille coupling.

Not explicitly

stated in

abstract.

Not explicitly

stated in

abstract.

Detailed Experimental Protocols
This section provides detailed experimental protocols for the key reactions employed in the

total synthesis of Gambierol.

Sasaki & Fuwa's Convergent Synthesis
The Sasaki and Fuwa approach features a convergent coupling of the ABC and EFGH ring

systems, followed by the late-stage introduction of the triene side chain.[2][3]

a) Synthesis of the ABC Ring Fragment
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The ABC ring fragment was synthesized in a linear fashion. Key steps include an

intramolecular hetero-Michael reaction to form the A ring and a 6-endo cyclization of a hydroxy

epoxide to construct the C ring.[2][3]

b) Synthesis of the EFGH Ring Fragment

An improved synthesis of the EFGH ring fragment was achieved using SmI2-induced reductive

cyclization for the stereoselective formation of the F and H rings.[2][3]

c) B-alkyl Suzuki-Miyaura Coupling of ABC and EFGH Fragments

This key coupling reaction unites the two advanced fragments to form the octacyclic polyether

core.

Protocol: To a solution of the ABC ring fragment (1.0 equiv) in a suitable solvent (e.g.,

THF/DMF mixture), is added the borane derived from the EFGH ring fragment (1.2 equiv). A

palladium catalyst such as Pd(PPh3)4 (0.1 equiv) and a base (e.g., Cs2CO3, 3.0 equiv) are

then added. The reaction mixture is heated to a specified temperature (e.g., 60 °C) and

stirred for several hours until completion, as monitored by TLC. The reaction is then

quenched, extracted, and the crude product is purified by column chromatography.

d) Stille Coupling for Triene Side Chain Installation

The final triene side chain is attached using a modified Stille coupling reaction.[2]

Protocol: To a solution of the octacyclic core vinyl iodide (1.0 equiv) in a degassed solvent

such as DMF, is added the vinylstannane side chain precursor (1.5 equiv). A palladium

catalyst, for instance Pd(PPh3)4 (0.1 equiv), and a copper(I) salt like CuCl (2.0 equiv) are

added. The mixture is stirred at room temperature under an inert atmosphere until the

starting material is consumed. The reaction is then worked up and the product is purified by

preparative HPLC to afford Gambierol.

Rainier's Convergent Synthesis
Rainier's group developed a convergent strategy based on an iterative C-glycoside/enol ether-

olefin metathesis approach.[1][4][5]
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a) Synthesis of A-C and F-H Ring Precursors

The A-C and F-H ring fragments were synthesized using a versatile glycosyl anhydride, enol

ether-olefin RCM strategy.[4]

b) Coupling of the A-C and F-H Fragments

The two fragments are coupled through ester formation, followed by enol ether RCM and mixed

thioketal formation and reduction to construct the octacyclic core.[1]

Ring-Closing Metathesis (RCM) Protocol: The diene substrate is dissolved in a degassed

solvent like dichloromethane. A solution of a Grubbs' catalyst (e.g., Grubbs' second-

generation catalyst, 5-10 mol%) in the same solvent is then added. The reaction mixture is

stirred at room temperature or with gentle heating until completion. The solvent is then

removed under reduced pressure, and the residue is purified by flash chromatography.

Kadota & Yamamoto's Convergent Synthesis
This synthesis involves the connection of the ABC and FGH ring segments via an

intramolecular allylation of an α-acetoxy ether followed by RCM.[6]

a) Preparation of ABC and FGH Ring Segments

The ABC and FGH ring fragments were prepared in a linear fashion from known starting

materials.[6]

b) Intramolecular Allylation and Ring-Closing Metathesis

The key coupling and cyclization steps to form the octacyclic ether.

Protocol: The precursor containing the α-acetoxy ether and the allylic moiety is dissolved in a

suitable solvent. A Lewis acid or a transition metal catalyst is added to initiate the

intramolecular allylation. Following the formation of the coupled product, it is subjected to

ring-closing metathesis using a ruthenium catalyst as described in the Rainier protocol to

furnish the octacyclic core.
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The following diagrams illustrate the logical flow of the key synthetic strategies for Gambierol.
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Caption: Convergent synthesis of Gambierol by Sasaki and Fuwa.
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Caption: Rainier's convergent total synthesis of Gambierol.
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Caption: Kadota and Yamamoto's convergent total synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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